N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-nitroaniline
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Overview
Description
N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-nitroaniline is a Schiff base compound characterized by the presence of a bromo and nitro functional group. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-nitroaniline typically involves the condensation reaction between 4-bromo-3-nitrobenzaldehyde and 4-nitroaniline. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The bromo group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Various oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized products, which can vary widely.
Scientific Research Applications
N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-nitroaniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: Used in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-nitroaniline depends on its application:
Biological Activity: The compound can interact with biological targets such as enzymes or receptors. The presence of nitro and bromo groups can enhance its binding affinity and specificity.
Catalytic Activity: When used as a ligand in coordination chemistry, the compound can influence the reactivity of the metal center, facilitating various catalytic processes.
Comparison with Similar Compounds
N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-nitroaniline can be compared with other Schiff bases and related compounds:
N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has different substituents on the phenyl ring, which can influence its chemical and biological properties.
N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: The presence of a fluorine atom instead of a bromine atom can lead to differences in reactivity and biological activity.
N-[(E)-(3-methylphenyl)methylidene]amine:
Conclusion
This compound is a versatile Schiff base compound with a range of applications in chemistry, biology, and materials science. Its unique structure allows it to participate in various chemical reactions and form complexes with transition metals, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C13H8BrN3O4 |
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Molecular Weight |
350.12 g/mol |
IUPAC Name |
1-(4-bromo-3-nitrophenyl)-N-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C13H8BrN3O4/c14-12-6-1-9(7-13(12)17(20)21)8-15-10-2-4-11(5-3-10)16(18)19/h1-8H |
InChI Key |
SHBXTHNGXLEYDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=CC(=C(C=C2)Br)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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